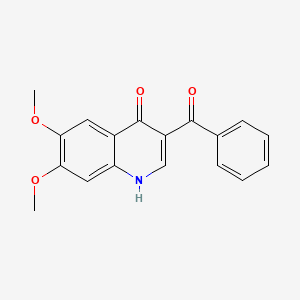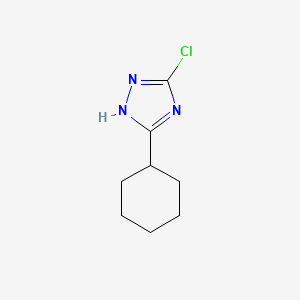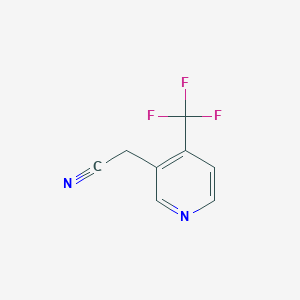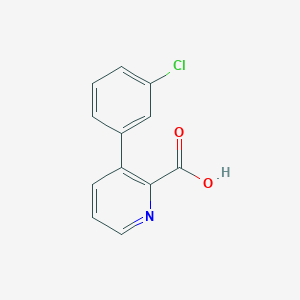
3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one
説明
“3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one” is a heteroaromatic compound with structural features that make it suitable in a wide range of applications. It’s a white to near-white powder that can be used as a standard reagent or organic synthesis reagent .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported using various methods. These include one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis
The molecular structure of “3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one” is characterized by a benzoyl group attached to a dihydroquinolinone ring, which is further substituted with two methoxy groups at positions 6 and 7 . The molecular formula is C18H15NO4.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and can lead to a wide range of products. For instance, a combinatorial synthesis of fused heterocyclic compounds was reported via a three-component reaction .科学的研究の応用
Chemical Synthesis and Structural Properties
The compound 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one and its derivatives have been extensively studied in the field of chemical synthesis. Researchers have developed a facile one-pot synthesis method for 3-aminoquinolines, which are key intermediates in the preparation of various compounds, including 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile and 4-anilino-benzo[b][1,8]-naphthyridine-3-carbonitrile (Wang, Boschelli, Johnson, & Honores, 2004). This synthesis method is significant as it provides efficient routes to these compounds, which can have various applications in chemical research and drug development.
In addition to synthesis, the structural properties of related compounds have been studied. For instance, the title compound ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate was obtained via a radical bromination reaction and its structure was analyzed. The quinoline ring system was found to be approximately planar, demonstrating the compound's potential for further chemical studies and applications (Zhou, Long, Yang, Zhang, & Wang, 2010).
Medicinal Chemistry and Pharmacology
Several studies have focused on the synthesis of novel derivatives of heterocyclic compounds containing the quinoline moiety. These compounds exhibit a range of biological activities, including potential analgesic and antihypoxic effects. For example, a series of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides were synthesized, and their analgesic properties were studied. Some of these compounds demonstrated significant analgesic activity, indicating their potential use in pain management (Ukrainets, Bevz, Mospanova, Savchenkova, & Yankovich, 2013).
In another study, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were synthesized and tested for their antihypoxic activity. Some of these compounds showed high antihypoxic effects, suggesting their potential for further pharmacological testing as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Chemical Interactions and Reactions
Research has also explored the reactions of related compounds with various electron-deficient olefins. The study of the interactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with dipolarophiles revealed new cycloaddition reactions, providing insights into the compound's reactivity and potential applications in synthetic organic chemistry (Nyerges, Dancsó, Bitter, Blaskó, & Tőke, 2005).
将来の方向性
The future directions for “3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one” could involve further exploration of its potential applications in various fields, including medicinal chemistry, due to its fascinating pharmacological properties . It could also be used as a standard reagent or organic synthesis reagent .
特性
IUPAC Name |
3-benzoyl-6,7-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-15-8-12-14(9-16(15)23-2)19-10-13(18(12)21)17(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTBGFHJDISZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)
![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)


![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)


![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)
![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)